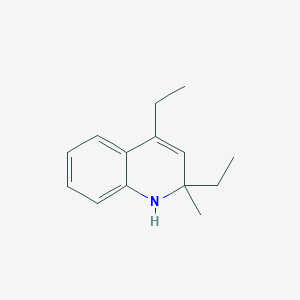
Lauric acid, barium cadmium salt
Vue d'ensemble
Description
Lauric acid, barium cadmium salt, also known as dodecanoic acid, barium cadmium salt, is a compound formed by the reaction of lauric acid with barium and cadmium ions. Lauric acid itself is a saturated fatty acid with a 12-carbon atom chain, commonly found in various natural sources such as coconut oil and palm kernel oil. The barium cadmium salt of lauric acid is primarily used as an emulsifying agent, dispersing agent, and lubricant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lauric acid, barium cadmium salt involves the reaction of sodium laurate with barium chloride and cadmium chloride. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{23}\text{COONa} + \text{BaCl}2 + \text{CdCl}2 \rightarrow \text{C}{12}\text{H}{23}\text{COO}_2\text{BaCd} + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Lauric acid, barium cadmium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the barium or cadmium ions are replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Lauric acid, barium cadmium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent and dispersing agent in various chemical formulations.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant and in the production of coatings and paints
Mécanisme D'action
The mechanism of action of lauric acid, barium cadmium salt involves its interaction with cell membranes and other molecular targets. The compound can disrupt cell membranes, leading to increased permeability and potential cell damage. This property is particularly useful in antimicrobial applications, where the compound can inhibit the growth of pathogens by damaging their cell membranes .
Comparaison Avec Des Composés Similaires
Lauric Acid: A saturated fatty acid with similar properties but without the barium and cadmium ions.
Sodium Laurate: The sodium salt of lauric acid, commonly used in soaps and detergents.
Calcium Laurate: Another salt of lauric acid, used as a lubricant and stabilizer.
Uniqueness: Lauric acid, barium cadmium salt is unique due to the presence of both barium and cadmium ions, which impart specific properties such as enhanced emulsifying and dispersing abilities. This makes it particularly useful in specialized industrial applications where these properties are desired .
Propriétés
IUPAC Name |
barium(2+);cadmium(2+);dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Ba.Cd/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2-11H2,1H3,(H,13,14);;/q;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLRTRAFQBKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[Cd+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BaCdO2+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Advastab BC 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
450.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15337-60-7 | |
| Record name | Advastab BC 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, barium cadmium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauric acid, barium cadmium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


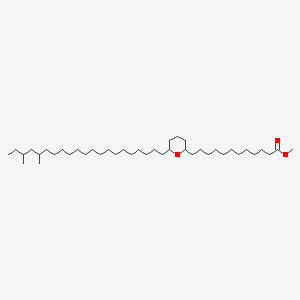
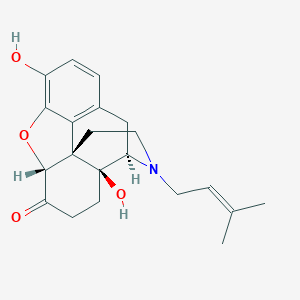

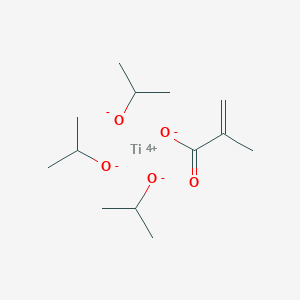
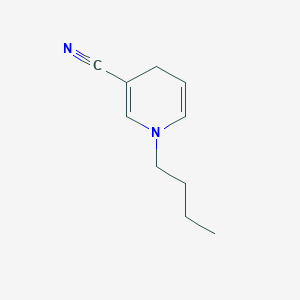
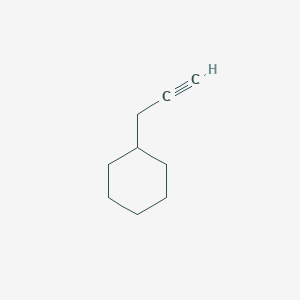
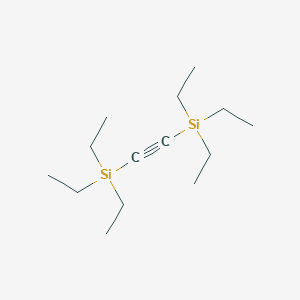
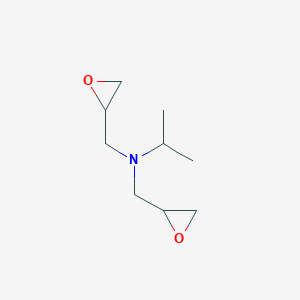
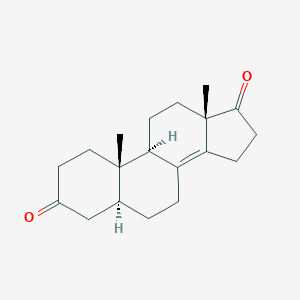


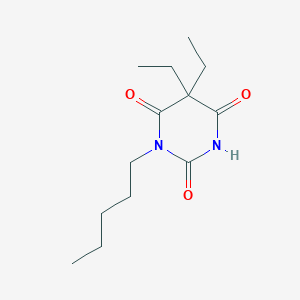
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
